This compound belongs to the class of quinoxaline derivatives, which are characterized by their bicyclic structure comprising two fused aromatic rings containing nitrogen atoms. Quinoxalines are known for their diverse biological activities and are often explored in drug development.
The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione.
In industrial settings, the synthesis is scaled up using large reactors where parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. Purification methods like recrystallization or chromatography are employed post-synthesis.
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione features a bicyclic structure with:
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical transformations:
The major products from these reactions include:
The primary target for 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the GluR2 AMPA receptor.
This compound acts as an antagonist to the GluR2 AMPA receptor:
Due to its molecular weight (225.13 g/mol), it exhibits specific pharmacokinetic properties that influence its absorption and distribution within biological systems .
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is typically described as:
Key chemical properties include:
These properties make it suitable for further functionalization in drug design .
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
The quinoxaline-2,3-dione scaffold represents a privileged structural motif in neuropharmacology, serving as the chemical foundation for highly selective antagonists targeting ionotropic glutamate receptors (iGluRs). These receptors mediate the majority of excitatory neurotransmission in the mammalian central nervous system and are critically involved in synaptic plasticity, learning, and memory. Dysregulation of iGluR activity underpins numerous neurological disorders, driving intensive research into receptor-subtype-specific probes. Within this landscape, 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione emerges as a strategically designed analogue within the quinoxalinedione class, incorporating a targeted nitro-fluoro substitution pattern at the 6- and 7-positions. This compound, while less extensively characterized than some predecessors, embodies a deliberate structural evolution aimed at optimizing receptor interaction kinetics and selectivity profiles, particularly for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes. Its design principles draw upon decades of structure-activity relationship (SAR) studies, positioning it as a sophisticated tool for dissecting excitatory neurotransmission mechanisms.
The development of quinoxalinedione-based neuropharmacological probes marks a significant chapter in glutamate receptor research. Early antagonists like glutamic acid diethyl ester (GDEE) suffered from weak potency and poor pharmacokinetics, limiting their utility. A breakthrough arrived with the synthesis of 6,7-dinitroquinoxaline-2,3-dione (DNQX) [3] [4]. DNQX demonstrated potent antagonism at AMPA and kainate receptors (non-NMDA subtypes), becoming a cornerstone tool for electrophysiologists and neuropharmacologists. It enabled researchers to selectively block non-NMDA receptor-mediated synaptic currents and excitotoxicity, revealing their distinct roles in neuronal signaling and pathology [4]. For instance, DNQX was shown to block NMDA and kainate cytotoxicity in cortical cultures, while leaving quisqualate toxicity unaffected, highlighting receptor subtype specificity [4]. Furthermore, studies using DNQX helped elucidate the involvement of AMPA/kainate receptors in complex behaviors like amphetamine sensitization and cocaine-induced conditioned place preference [3].
Despite its utility, DNQX had limitations, including some activity at the glycine co-agonist site of NMDA receptors and less than ideal selectivity between AMPA and kainate receptors [4]. This spurred the development of second-generation compounds. 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) followed, offering improved water solubility and a refined selectivity profile, though still with significant activity at the NMDA receptor-associated glycine site [6] [8] [10]. CNQX became widely used as a potent, selective kainate/quisqualate (non-NMDA) receptor antagonist [6] [10]. The quest for even greater selectivity and novel mechanisms led to probes like 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) [1]. ANQX represented a paradigm shift as a photoreactive, irreversible antagonist. Upon photostimulation, it forms a covalent adduct with Glu705 within the ligand-binding domain of the GluR2 AMPA receptor, permanently inactivating it and allowing unprecedented spatial and temporal control in electrophysiological studies [1]. This historical trajectory—from DNQX to CNQX to ANQX—reflects a continuous refinement towards greater potency, selectivity, and novel mechanisms of action, setting the stage for further innovations like the 6-fluoro-7-nitro analogue.
The antagonistic activity of quinoxaline-2,3-diones is exquisitely sensitive to the nature and position of substituents on the benzene ring of the quinoxaline core. Systematic SAR studies have revealed key principles governing receptor affinity and selectivity:
Critical Role of Ring Electronics and Sterics: Electron-withdrawing groups (EWGs) at the 6- and 7-positions are essential for high-affinity antagonism at AMPA and kainate receptors. These EWGs (e.g., -NO₂, -CN, -N₃, -F) profoundly influence the electron density distribution within the quinoxaline core, enhancing interactions with key residues in the ligand-binding pocket.
Positional Dependence (6 vs. 7 vs. 6,7): While disubstitution at both 6 and 7 positions generally yields the most potent compounds (e.g., DNQX, CNQX, ANQX), the specific combination dictates the selectivity profile and functional behavior. The 7-nitro group is a recurring feature in high-affinity antagonists and irreversible ligands.
Impact on Receptor Subtype Selectivity: Subtle changes significantly alter selectivity between AMPA and kainate receptor subtypes. For example, variations can shift a compound from being a broad-spectrum non-NMDA antagonist to one with preference for specific GluK or GluA subunits.
Introduction of Irreversible Binding: The incorporation of photoreactive groups like azide (-N₃) at position 6, as in ANQX, allows the molecule to form a covalent bond to Glu705 upon UV irradiation, enabling permanent receptor blockade and facilitating biochemical studies [1]. This represents a move beyond purely competitive antagonism.
Table 1: Structural Evolution and Key Properties of Select Quinoxaline-2,3-dione Antagonists
Compound Name | R⁶ | R⁷ | Primary Target(s) | Key Property/Advancement |
---|---|---|---|---|
DNQX | -NO₂ | -NO₂ | AMPA, Kainate | Prototypical broad-spectrum non-NMDA antagonist |
CNQX | -CN | -NO₂ | AMPA, Kainate (Gly site) | Improved solubility; widely used probe |
ANQX | -N₃ | -NO₂ | AMPA (GluA2) | Photoreactive irreversible antagonist; forms covalent adduct |
6-Fluoro-7-nitroquinoxaline-2,3-dione | -F | -NO₂ | Predominantly AMPA (Theoretical) | Enhanced selectivity?; Unique electronic profile (F vs CN/N₃) |
The design of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione fits strategically within this evolutionary path. It replaces the larger, strongly electron-withdrawing groups at position 6 (like -CN in CNQX or -N₃ in ANQX) with a smaller fluorine atom. Fluorine is also a strong EWG but offers distinct steric and electronic characteristics compared to cyano or azido groups:
The retention of the 7-nitro group, a consistent feature in high-affinity ligands like CNQX and ANQX, is critical. This group is known to engage in crucial interactions within the binding cleft. The combination of 6-fluoro and 7-nitro represents a distinct electronic and steric profile aimed at refining the balance between high affinity, selectivity (particularly for AMPA over kainate receptors), and potentially introducing novel physicochemical properties compared to its predecessors.
The strategic placement of nitro and fluoro substituents on aromatic rings represents a sophisticated approach in medicinal chemistry for modulating the biological activity of neuroactive compounds. This paradigm leverages the distinct yet complementary properties of these functional groups:
Table 2: Functional Group Properties Influencing Quinoxalinedione Pharmacology
Functional Group | Size (vdW radius Å) | Key Electronic Effects | Role in Quinoxalinedione SAR | Example Compound |
---|---|---|---|---|
-NO₂ | ~3.5 (O), ~2.0 (N) | Strong -I, Strong -R | Essential for high affinity (esp. C7); Key interactions | DNQX, CNQX, ANQX |
-CN | ~1.90 (C≡N) | Strong -I, Moderate -R | Improves solubility/selectivity; Broad antagonism | CNQX |
-N₃ | ~1.80 (terminal N) | Moderate -I, Moderate -R | Enables irreversible photocrosslinking | ANQX |
-F | ~1.47 | Moderate -I | Reduces steric bulk; Modulates electronics/metabolism | 6-Fluoro-7-nitro |
The 6-fluoro-7-nitro substitution pattern specifically exploits this paradigm. The powerful electron-withdrawing nitro group at the meta-like position (C7) establishes the core electronic environment and key binding interactions. The fluorine at the ortho-like position (C6) provides a sterically conservative yet electronically active substituent. This combination is hypothesized to:
While direct pharmacological data on 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione within the provided search results is limited, its design is firmly rooted in the well-established SAR of the quinoxalinedione class and the proven utility of the positional nitro-fluoro strategy in modulating neuroactive compound interactions with their targets. It represents a calculated step in the ongoing refinement of molecular tools for dissecting glutamate receptor function.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0